molecular formula C21H26BClN4O4 B12374927 Pad4-IN-3

Pad4-IN-3

Cat. No.: B12374927
M. Wt: 444.7 g/mol
InChI Key: QHGIRHHYXMSBAA-SFHVURJKSA-N
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Description

Pad4-IN-3 is a selective inhibitor of protein arginine deiminase 4 (PAD4), an enzyme that plays a crucial role in the post-translational modification of proteins through citrullination.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pad4-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalizationSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This includes the use of industrial-grade solvents, catalysts, and equipment designed for large-scale chemical reactions. Process optimization and quality control are critical to ensure the consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Pad4-IN-3 undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to more oxidized states.

    Reduction: Reduction of functional groups to less oxidized states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Pad4-IN-3 has a wide range of scientific research applications, including:

Mechanism of Action

Pad4-IN-3 exerts its effects by selectively inhibiting the activity of PAD4. The compound binds to the active site of PAD4, preventing it from catalyzing the conversion of arginine residues to citrulline. This inhibition disrupts the downstream effects of PAD4 activity, such as gene regulation and protein modification, ultimately affecting cellular processes and disease progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Pad4-IN-3

This compound stands out due to its high selectivity and potency for PAD4, making it a valuable tool for studying the specific role of PAD4 in various biological processes. Its unique chemical structure allows for effective inhibition of PAD4 activity with minimal off-target effects, enhancing its potential as a therapeutic agent .

Properties

Molecular Formula

C21H26BClN4O4

Molecular Weight

444.7 g/mol

IUPAC Name

[3-[[(2S)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]carbamoyl]phenyl]boronic acid

InChI

InChI=1S/C21H26BClN4O4/c23-13-19(24)25-11-5-10-18(21(29)26-14-15-6-2-1-3-7-15)27-20(28)16-8-4-9-17(12-16)22(30)31/h1-4,6-9,12,18,30-31H,5,10-11,13-14H2,(H2,24,25)(H,26,29)(H,27,28)/t18-/m0/s1

InChI Key

QHGIRHHYXMSBAA-SFHVURJKSA-N

Isomeric SMILES

B(C1=CC(=CC=C1)C(=O)N[C@@H](CCCN=C(CCl)N)C(=O)NCC2=CC=CC=C2)(O)O

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NC(CCCN=C(CCl)N)C(=O)NCC2=CC=CC=C2)(O)O

Origin of Product

United States

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